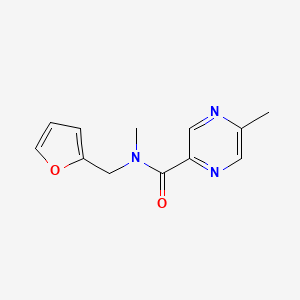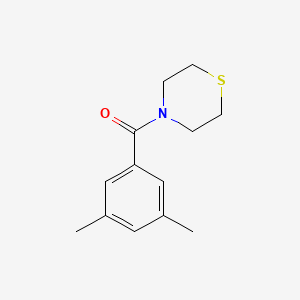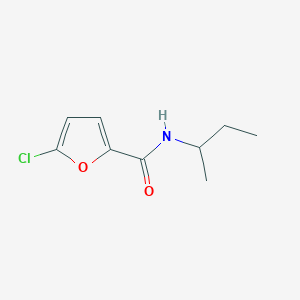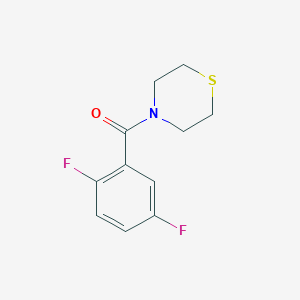
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide, also known as Furamidine or DB75, is a synthetic compound that belongs to the family of heterocyclic compounds. It has been extensively studied for its potential use in the treatment of various diseases, including malaria, leishmaniasis, and trypanosomiasis.
Wirkmechanismus
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide works by inhibiting the enzymes that are essential for the survival of protozoan parasites. It binds to the DNA of the parasites and disrupts the replication process, leading to their death. N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has been found to be highly selective for the parasites and has minimal toxicity to human cells.
Biochemical and Physiological Effects
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and replication of protozoan parasites, leading to their death. In addition, N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has several advantages for lab experiments. It is highly selective for protozoan parasites and has minimal toxicity to human cells. It is also stable and can be easily synthesized in large quantities. However, N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has some limitations for lab experiments. It is highly hydrophobic and can be difficult to solubilize in aqueous solutions. In addition, N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide. One direction is to explore its potential use in the treatment of other diseases, such as cancer and inflammatory diseases. Another direction is to optimize the synthesis process to improve the yield and purity of N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide. In addition, further studies are needed to understand the mechanism of action of N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide and to identify potential drug targets for the treatment of protozoan diseases.
Conclusion
In conclusion, N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases caused by protozoan parasites. It has been found to be highly selective for the parasites and has minimal toxicity to human cells. N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide, including exploring its potential use in the treatment of other diseases and optimizing the synthesis process.
Synthesemethoden
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide can be synthesized through a multistep reaction process. The first step involves the condensation of furfural with hydrazine hydrate to form furfural hydrazine. The furfural hydrazine is then reacted with 2,5-dimethylpyrazine-2-carboxylic acid to form N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide. The synthesis process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has been extensively studied for its potential use in the treatment of various diseases caused by protozoan parasites. It has been found to be effective against malaria, leishmaniasis, and trypanosomiasis. In addition, N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has been shown to have antiviral properties and has been studied for its potential use in the treatment of HIV.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-6-14-11(7-13-9)12(16)15(2)8-10-4-3-5-17-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGDKKXYZPYRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)

![2-[(3-acetylphenyl)carbamoylamino]-N-ethylacetamide](/img/structure/B7513411.png)





![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
![2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7513456.png)


